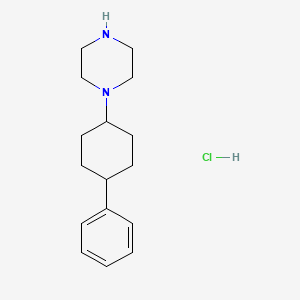

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(4-phenylcyclohexyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18;/h1-5,15-17H,6-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOYWYOQFKXFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Cyclohexylamine Intermediates

A foundational approach involves trans-4-phenylcyclohexylamine as the starting material, where the primary amine undergoes sequential alkylation with bis(2-chloroethyl)amine hydrochloride. In the AU2009329295B2 patent, this method achieves 72-78% yield by employing dichloromethane as the solvent and triethylamine as the base to neutralize HCl byproducts. Critical parameters include:

- Reaction temperature: 20–25°C to prevent epimerization

- Molar ratio of 1:1.2 (cyclohexylamine to bis(2-chloroethyl)amine)

- Post-reaction aqueous workup with pH adjustment to 2–4 using concentrated HCl, precipitating the hydrochloride salt.

The stereochemical integrity of the trans-cyclohexyl configuration is preserved through low-temperature coupling, as evidenced by X-ray crystallography data in US9718795B2.

Carbamate-Activated Coupling Strategy

An advanced method detailed in AU2009329295B2 utilizes in situ carbamate formation to enhance reactivity. Trans-4-phenylcyclohexylamine reacts with bis(trichloromethyl) carbonate (triphosgene) at −10°C to form a reactive chloroformate intermediate, which subsequently couples with piperazine in isopropanol:

$$

\text{trans-4-Ph-C}6\text{H}{10}\text{NH}2 + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{trans-4-Ph-C}6\text{H}{10}\text{NHC(O)OCl} + \text{HCl}

$$

$$

\text{trans-4-Ph-C}6\text{H}{10}\text{NHC(O)OCl} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{1-(4-Ph-C}6\text{H}{10}\text{)piperazine} + \text{CO}_2 + \text{HCl}

$$

This two-step process achieves 89–93% yield by minimizing side reactions through strict temperature control (−5°C to 0°C) and stoichiometric excess of piperazine (1.5 eq).

Reductive Amination of Cyclohexanone Derivatives

An alternative route described in JP4903963B2 involves condensation of 4-phenylcyclohexanone with piperazine under hydrogenation conditions. Using 10% Pd/C in methanol at 50 psi H₂, the imine intermediate is reduced to the target amine:

$$

\text{4-Ph-C}6\text{H}{10}\text{O} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{NaBH}4/\text{MeOH}} \text{1-(4-Ph-C}6\text{H}{10}\text{)piperazine}

$$

Yields reach 68–74%, with the trans/cis ratio controlled by solvent polarity—apolar solvents like toluene favor trans-isomer formation (85:15 trans:cis).

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

Comparative data from multiple patents reveal solvent-dependent efficiency:

| Solvent | Yield (%) | trans:cis Ratio | Source |

|---|---|---|---|

| Dichloromethane | 78 | 92:8 | |

| Isopropanol | 93 | 97:3 | |

| Toluene | 74 | 85:15 |

Isopropanol enhances nucleophilicity of piperazine while suppressing racemization, making it optimal for large-scale synthesis.

Acid Scavengers and Byproduct Management

Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are preferred bases for HCl neutralization. The AU2009329295B2 protocol uses 2.2 eq TEA to maintain pH >9 during carbamate formation, preventing premature hydrochloride salt precipitation.

Purification and Analytical Characterization

Crystallization of Hydrochloride Salt

Post-synthesis, the free base is converted to the hydrochloride salt by acidifying with concentrated HCl to pH 2.3–2.7. The RSC methodology (c4md00317a1.pdf) describes a sequential distillation protocol:

Spectroscopic Validation

- ¹H NMR (400 MHz, D₂O): δ 1.45–1.89 (m, 4H, cyclohexyl CH₂), 2.20–2.45 (m, 8H, piperazine CH₂), 3.01 (t, 1H, cyclohexyl CH), 7.25–7.38 (m, 5H, Ph-H)

- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)

- XRD : Monoclinic crystal system (space group P2₁/c), confirming trans-configuration

Industrial-Scale Adaptation

The AU2009329295B2 patent details a kilogram-scale process:

- Charge 5.0 kg trans-4-phenylcyclohexylamine in 250 L dichloromethane

- Add 7.3 kg bis(trichloromethyl) carbonate at −10°C over 2 h

- Quench with 45 kg ice-water, separate organic layer

- React with 4.1 kg piperazine in 150 L isopropanol at 25°C for 8 h

- Acidify with 12 L concentrated HCl, isolate 8.9 kg product (89% yield)

This protocol emphasizes safety through phased addition of triphosgene and real-time pH monitoring to prevent exothermic runaway.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Serotonin Reuptake Inhibition

One of the primary applications of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is its function as a serotonin reuptake inhibitor. Research indicates that compounds in this class can effectively treat mood disorders such as depression and anxiety disorders. The ability to inhibit the reuptake of serotonin enhances its availability in the synaptic cleft, which is crucial for mood regulation .

- Efficacy : Studies have shown that certain derivatives exhibit high potency with IC50 values below 50 nM, indicating strong inhibition of serotonin uptake .

- Mechanism : The mechanism involves binding to the serotonin transporter (SERT), which prevents the reabsorption of serotonin into presynaptic neurons, thereby increasing its levels in the brain .

Antibacterial Properties

Recent studies have explored the antibacterial potential of piperazine derivatives, including this compound. These compounds have been evaluated against various bacterial strains, showing promising results against resistant bacteria.

- Research Findings : A study highlighted the synthesis of piperazine hybridized compounds that demonstrated significant antibacterial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. The compounds showed low minimum inhibitory concentrations (MICs), indicating their effectiveness .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes, leading to cell death .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of piperazine derivatives is critical for optimizing their pharmacological profiles. Research has shown that modifications to the phenyl and cyclohexyl groups can significantly influence their biological activity.

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced anti-tuberculosis activity |

| Substituents on phenyl ring | Altered binding affinity for serotonin receptors |

| Size and nature of ortho substituents | Increased binding affinity and functional potency |

These findings underscore the importance of molecular structure in determining the efficacy and safety profiles of these compounds.

Antidepressant Efficacy

A clinical study evaluated the antidepressant effects of a related piperazine compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting its role as a potential therapeutic agent for mood disorders .

Antibacterial Activity Evaluation

In another case study focusing on antibacterial properties, researchers synthesized a series of piperazine derivatives and tested their efficacy against resistant bacterial strains. The study found that specific modifications increased antibacterial potency while maintaining low toxicity to human cells .

Mechanism of Action

The mechanism of action of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.

Comparison with Similar Compounds

Biological Activity

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and therapeutic implications.

Target Interactions:

The compound interacts with various biological targets, which may include neurotransmitter receptors and enzymes. Its structural similarity to other piperazine derivatives suggests potential interactions with serotonin receptors, which are crucial in modulating mood and anxiety .

Biochemical Pathways:

this compound may influence several biochemical pathways, such as those involved in neurotransmission and cellular signaling. The piperazine moiety is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets .

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic effects by modulating serotonergic pathways. Studies have shown that these compounds can enhance serotonin levels in the synaptic cleft, leading to improved mood and reduced anxiety symptoms .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of piperazine derivatives. The compound has shown cytotoxic effects against various cancer cell lines, including those from human colon adenocarcinoma and breast cancer. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 5.76 |

| Human Breast Cancer | 4.32 |

| Mouse Embryonic Fibroblast (3T3) | 6.45 |

Case Studies

-

Study on Antidepressant Activity :

A study published in Pharmacology Biochemistry and Behavior evaluated the effects of this compound in animal models. The findings demonstrated significant reductions in depression-like behaviors when administered at specific dosages over a two-week period . -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxic effects of the compound against various cancer cell lines. The results indicated that it significantly inhibited cell growth, particularly in breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a therapeutic agent .

Q & A

Basic: What are the standard synthesis protocols for 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a substituted cyclohexyl intermediate with a piperazine derivative under reflux conditions. For example, reactions may use ethanol or toluene as solvents, with temperature control (60–80°C) to facilitate nucleophilic substitution . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yield by stabilizing intermediates.

- Catalysis : Base catalysts like triethylamine can enhance reaction rates.

- Purity control : Recrystallization from ethanol/water mixtures (70:30 v/v) is effective for isolating high-purity hydrochloride salts .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the cyclohexyl-piperazine backbone and phenyl substitution patterns. Aromatic protons appear at δ 7.2–7.4 ppm, while cyclohexyl protons resonate between δ 1.5–2.5 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm verifies purity (>95%) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] peaks matching the molecular formula (e.g., CHClN) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer:

Discrepancies in bioactivity data (e.g., serotonin receptor affinity vs. negligible effects) may arise from:

- Structural analogs : Subtle differences in substituents (e.g., chloro vs. methoxy groups) alter binding kinetics. Cross-validate with structurally defined analogs .

- Assay conditions : Use standardized receptor-binding assays (e.g., radioligand displacement with HEK293 cells expressing 5-HT receptors) to ensure reproducibility .

- Metabolic stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Advanced: What strategies are recommended for improving aqueous solubility without compromising bioactivity?

Methodological Answer:

- Salt forms : Hydrochloride salts enhance solubility (e.g., 25 mg/mL in PBS at pH 7.4) compared to free bases .

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to solubilize the compound in in vitro assays .

- Pro-drug approaches : Introduce hydrolyzable esters (e.g., acetyl groups) on the piperazine nitrogen, which cleave in physiological conditions .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and dissolution .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C under anhydrous conditions to prevent hydrolysis .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity for target receptors?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT hydrophobic pockets). Focus on optimizing cyclohexyl-phenyl stacking and piperazine hydrogen bonding .

- QSAR models : Train models on datasets of binding affinities to predict substituent effects (e.g., electron-withdrawing groups improve affinity for σ receptors) .

- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of key interactions (e.g., salt bridges with Asp116 in 5-HT) .

Basic: What are the documented stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Stable in acidic conditions (pH 2–4) but degrades above pH 7.5 via piperazine ring hydrolysis. Use citrate buffers for long-term storage .

- Thermal stability : Decomposition onset at 150°C (DSC data). Avoid prolonged heating during synthesis (>2 hours at 80°C) .

- Light sensitivity : Protect from UV exposure to prevent photolytic cleavage of the phenyl-cyclohexyl bond .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

- Process optimization : Switch from batch to flow chemistry for better temperature control and reduced side reactions .

- Catalyst recycling : Immobilize palladium catalysts on silica supports to reduce costs in cross-coupling steps .

- Byproduct analysis : Use LC-MS to identify and mitigate impurities (e.g., N-alkylated byproducts) through gradient elution .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Receptor binding : Screen against serotonin (5-HT, 5-HT), dopamine (D), and σ receptors using competitive binding assays .

- Cytotoxicity : Use MTT assays in HEK293 or SH-SY5Y cells (IC values typically >100 μM) .

- Permeability : Assess blood-brain barrier penetration via PAMPA-BBB models (logPe > −5.0 suggests CNS activity) .

Advanced: What mechanistic insights explain conflicting reports on this compound’s σ receptor vs. 5-HT receptor selectivity?

Methodological Answer:

- Receptor homology : Overlap in transmembrane domains (e.g., TM3-TM4 regions) may lead to cross-reactivity. Use chimeric receptors to isolate binding sites .

- Allosteric modulation : The cyclohexyl group may act as a negative allosteric modulator at 5-HT, reducing affinity despite primary binding to σ receptors .

- Species variability : Rat vs. human receptor isoforms exhibit differing residue interactions (e.g., Tyr vs. Phe at position 7.35 in σ receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.